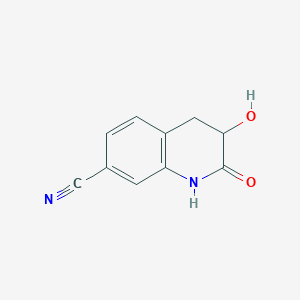

3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-hydroxy-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-5-6-1-2-7-4-9(13)10(14)12-8(7)3-6/h1-3,9,13H,4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJXDJJAAZEWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=C1C=CC(=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation Method

One common synthetic route involves the condensation of formaldehyde with active methylene compounds (CH acids) and enamines. This reaction typically leads to the formation of 4-unsubstituted derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile, which can be further transformed into the target tetrahydroquinoline derivative. The presence of the carbonitrile group enhances the reactivity and biological activity of the compound.

Domino Reactions and Tandem Processes

Recent literature highlights the use of domino or cascade reactions for efficient synthesis. These one-pot, multistep reactions combine reduction or oxidation with cyclization, often under mild conditions, to form tetrahydroquinoline frameworks.

- For example, the reduction of 2-nitroarylketones and aldehydes using 5% Pd/C catalyst under hydrogenation conditions leads to cyclic imine intermediates, which upon further reduction yield tetrahydroquinolines with high diastereoselectivity and yields up to 98%.

- The addition of formaldehyde in the reaction mixture can result in N-methylated tetrahydroquinoline derivatives.

- Another domino approach involves an initial reductive amination followed by S_NAr ring closure, producing tetrahydroquinolines in yields ranging from 58% to 98%. Ketones generally provide better yields than aldehydes due to their stability and favorable conformations for ring closure.

Lewis Acid-Catalyzed Cyclization of N-(4-Substituted-Benzo)-3-chloropropionylamide

A patented industrially relevant method involves the reaction of N-(4-substituted-benzo)-3-chloropropionylamide with Lewis acids such as aluminum chloride or zinc chloride in a nonpolar solvent (e.g., decahydronaphthalene) under nitrogen atmosphere at elevated temperatures (120–150 °C) for 6–12 hours.

- This reaction promotes intramolecular cyclization to form 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline derivatives with high yields (approximately 88–89%).

- The starting amides are synthesized by reacting 4-substituted anilines with 3-chloropropionyl chloride in organic solvents at room temperature.

- The product is purified by recrystallization from methanol or mixed solvents.

- This method avoids photoreactions and low yields associated with previous processes, making it suitable for industrial scale-up.

Hydroxylamine and Oxidative Cyclization

Other methods involve the reaction of hydroquinolinecarbaldehydes with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions, leading to cyclic derivatives related to tetrahydroquinolines. These reactions take advantage of the CH acidity and substituent orientation to form the desired heterocycles under mild catalysis.

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of formaldehyde with CH acids and enamines | Formaldehyde, CH acids, enamines, mild conditions | Moderate | Simple, versatile | May require further purification |

| Domino reduction-reductive amination | 2-nitroarylketones, aldehydes, Pd/C catalyst, H2 | 93–98 | High yield, diastereoselective | Requires hydrogenation setup |

| Reductive amination followed by S_NAr | Ketones/aldehydes, amines, nucleophilic aromatic substitution | 58–98 | One-pot, efficient | Sensitive to steric effects |

| Lewis acid-catalyzed cyclization | N-(4-substituted-benzo)-3-chloropropionylamide, AlCl3 or ZnCl2, 120–150 °C | 88–89 | Industrially scalable, high yield | Requires high temperature and Lewis acids |

| Hydroxylamine and iodine in aqueous ammonia | Hydroquinolinecarbaldehydes, hydroxylamine hydrochloride, iodine | 30–70 | Mild conditions | Moderate yields, specific substrates |

- Domino and cascade reactions have become prominent due to their operational simplicity and ability to produce complex tetrahydroquinoline derivatives in high yields with good stereocontrol.

- The Lewis acid-catalyzed cyclization method provides a robust industrial process with reproducible yields and straightforward purification, making it favorable for commercial synthesis.

- The presence of the carbonitrile substituent in 3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile enhances its biological activity and influences the choice of synthetic pathway due to its electronic effects.

- Catalytic hydrogenation methods enable selective reduction and functionalization, allowing for structural diversification of the tetrahydroquinoline core.

- Mild oxidative cyclizations using hydroxylamine and iodine provide alternative routes to cyclic derivatives but may be limited by substrate scope and yield.

The preparation of this compound involves multiple synthetic strategies, each with unique advantages. Domino reactions and Lewis acid-catalyzed cyclizations stand out as efficient and high-yielding methods suitable for both laboratory and industrial scales. The choice of method depends on factors such as desired yield, stereoselectivity, substrate availability, and scalability. Continued research into these synthetic approaches promises further optimization and diversification of tetrahydroquinoline derivatives for pharmaceutical and chemical applications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at multiple sites, including the hydroxyl group and the tetrahydroquinoline ring. Key reagents and outcomes include:

For example, oxidation with KMnO₄ converts the hydroxyl group to a ketone, yielding 2-oxo-1,2-dihydroquinoline-7-carbonitrile. Chromium trioxide further oxidizes the tetrahydro ring to a fully aromatic system .

Reduction Reactions

Reductive transformations primarily target the nitrile group or the ketone moiety:

| Reagent/Conditions | Reaction Site | Product Formed | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C (ethanol, 50°C) | Nitrile (-CN) | 7-Aminomethyl-tetrahydroquinoline | 85% | |

| NaBH₄ (methanol, RT) | Ketone (C=O) | 3-Hydroxy-2-hydroxy-1,2,3,4-THQ | 70% |

Catalytic hydrogenation reduces the nitrile to an amine, while sodium borohydride selectively reduces the ketone to an alcohol without affecting the nitrile .

Substitution Reactions

The nitrile group and hydroxyl position participate in nucleophilic substitution:

| Reagent/Conditions | Reaction Type | Product Formed | Yield | Source |

|---|---|---|---|---|

| NH₂OH·HCl (EtOH, reflux) | Nitrile → Amidine | 7-Amidine derivative | 63% | |

| CH₃I/K₂CO₃ (DMF, 80°C) | Hydroxyl → Methoxy | 3-Methoxy-2-oxo-THQ derivative | 71% |

Hydroxylamine hydrochloride converts the nitrile to an amidine, while methylation of the hydroxyl group proceeds via SN₂ mechanisms under basic conditions .

Cyclization and Domino Reactions

The compound serves as a precursor in domino reactions to form polycyclic systems:

| Conditions | Key Steps | Product Formed | Yield | Source |

|---|---|---|---|---|

| BF₃·OEt₂ (CH₂Cl₂, RT) | Cyclization | Isoquinoline-fused derivatives | 68% | |

| DIBAL-H/TiCl₄ (toluene, −78°C) | Reduction-cyclization | Tetrahydroisoquinoline alkaloids | 75% |

For instance, BF₃-mediated cyclization generates isoquinoline derivatives, while tandem reduction-cyclization reactions yield bioactive alkaloid analogs .

Hydrolysis Reactions

The nitrile group hydrolyzes under acidic or basic conditions:

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| H₂SO₄ (aq., reflux) | 7-Carboxylic acid | 58% | |

| NaOH/H₂O₂ (RT) | 7-Carboxamide | 82% |

Acidic hydrolysis yields the carboxylic acid, whereas basic conditions with peroxide favor amide formation .

Comparative Reactivity Insights

A comparative analysis of functional group reactivity reveals:

-

Nitrile : Most reactive site, participating in reduction, hydrolysis, and nucleophilic substitution.

-

Hydroxyl Group : Moderate reactivity, amenable to oxidation and alkylation.

-

Ketone : Selective reduction possible without affecting other groups.

Mechanistic Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H8N2O2

- Molar Mass : 188.18 g/mol

- Density : Approximately 1.41 g/cm³

The compound features a tetrahydroquinoline core with a hydroxyl group and a carbonitrile substituent, which contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

THQCN and its derivatives have shown significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi. The presence of the carbonitrile group is believed to enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against resistant strains.

Anticancer Properties

Research has indicated that THQCN may possess anticancer properties. Compounds derived from tetrahydroquinoline structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects

The neuroprotective potential of THQCN has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds in this class are thought to exert protective effects on neuronal cells by reducing oxidative stress and inflammation, thus preserving cognitive function.

Synthetic Intermediates

THQCN serves as a valuable synthetic intermediate in the production of various pharmaceuticals. For instance, it can be utilized in the synthesis of other bioactive compounds through various chemical transformations, including cyclization and functional group modifications. This versatility makes it a crucial component in medicinal chemistry.

Development of New Therapeutics

The unique structure of THQCN allows for modifications that can lead to the development of new therapeutics targeting specific diseases. Researchers are actively exploring structure-activity relationships (SAR) to optimize the biological activity of THQCN derivatives.

Case Studies

Wirkmechanismus

The mechanism of action of 3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the efflux of sodium ions in brain slices preloaded with sodium ions, indicating its potential as an antagonist of excitatory amino acids . This property suggests its potential use in treating neurological conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

The following table highlights key structural analogs and their pharmacological or synthetic relevance:

Key Observations:

- Position of Oxo Group: The 2-oxo derivatives (e.g., target compound) exhibit distinct reactivity compared to 4-oxo analogs. For instance, 4-oxo-1,4-dihydroquinoline-3-carboxamides require acyl chloride intermediates for functionalization , whereas 2-oxo derivatives undergo efficient cyanidation .

- Hydroxy vs. Amino Groups: The 3-hydroxy substituent in the target compound may enhance hydrogen-bonding interactions in biological systems compared to 3-amino analogs (e.g., patented cognitive deficit therapeutics) .

- Cyanide Placement : 7-CN derivatives (e.g., CAS 903557-01-7) are common intermediates, while 6-CN analogs (e.g., CAS 1388049-36-2) show divergent synthetic utility, such as in carboxylate or carbonyl chloride formation .

Pharmacological Potential

- The 3-hydroxy-2-oxo-7-cyano scaffold is hypothesized to share bioactivity with its 3-amino analogs, which are patented for neurological disorders .

- In contrast, 4-oxo-3-carboxamide derivatives are explored for antimicrobial applications, suggesting substituent-dependent target selectivity .

Biologische Aktivität

3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile (often abbreviated as THQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and various case studies that highlight its efficacy against different diseases.

Chemical Structure and Properties

The compound this compound belongs to the tetrahydroquinoline family, which are known for their structural versatility and biological significance. The molecular formula is C10H8N2O2, and it features a tetrahydroquinoline core with a hydroxyl group and a carbonitrile substituent. This unique structure contributes to its biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of tetrahydroquinoline derivatives, including THQ. For instance, research indicates that compounds within this class can inhibit NF-κB transcriptional activity, which is crucial in cancer cell proliferation and survival. A study reported that specific derivatives exhibited potent cytotoxicity against various human cancer cell lines such as NCI-H23 and MDA-MB-231, with IC50 values ranging from 0.292 μM to 0.889 μM .

Anti-inflammatory Effects

Tetrahydroquinolines have been identified as effective inhibitors of inflammatory pathways. The compound's ability to inhibit NF-κB is particularly noteworthy as this pathway is often activated in inflammatory conditions. In vitro studies have shown that THQ derivatives can significantly reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .

Neuroprotective Properties

Research has also highlighted the neuroprotective effects of tetrahydroquinolines. These compounds have shown promise in models of neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells. A study indicated that certain THQ derivatives could protect against neurotoxic agents, suggesting potential applications in treating conditions such as Parkinson’s disease .

Antiviral Activity

The antiviral properties of tetrahydroquinolines have been explored, particularly against HIV. Some derivatives have demonstrated the ability to inhibit HIV transcription through modulation of NF-κB pathways, indicating their potential as therapeutic agents in viral infections .

Case Study 1: Anticancer Activity Assessment

In a comprehensive study evaluating the anticancer properties of various tetrahydroquinoline derivatives, compound 6g was identified as the most potent inhibitor of LPS-induced NF-κB activity with an IC50 value of 0.70 μM. This compound also exhibited significant cytotoxicity across multiple cancer cell lines, underscoring the therapeutic potential of THQ derivatives in oncology .

Case Study 2: Neuroprotection in Animal Models

A study investigating the neuroprotective effects of THQ derivatives in animal models of chronic neuropathic pain reported that these compounds significantly reduced hyperalgesia and inflammation markers. The findings suggest that THQ could serve as a potential treatment for chronic pain conditions by modulating inflammatory responses .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. How can researchers ensure accurate identification of 3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile given its multiple nomenclature variants?

- Methodological Answer : Cross-reference synonyms and CAS numbers to avoid confusion. For example, "7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline" (synonym #52 in ) corresponds to the target compound. Use authoritative databases (e.g., PubChem) alongside structural verification via NMR or mass spectrometry to confirm identity.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines from Safety Data Sheets (SDS) of structurally related quinoline derivatives. Key precautions include:

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .

- Ensure adequate ventilation to prevent inhalation of vapors .

- Store in sealed, dry containers away from ignition sources .

Q. What synthetic routes are commonly employed for quinoline-carbonitrile derivatives, and how can they be adapted for this compound?

- Methodological Answer : Adapt methods from analogous syntheses, such as cyclocondensation of aminonitriles with carbonyl precursors. For example, describes ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate synthesis using acidic conditions (HCl, 12 h reaction time). Optimize temperature and catalysts (e.g., Lewis acids) to enhance regioselectivity .

Advanced Research Questions

Q. How can researchers resolve ambiguities in the compound’s NMR spectra caused by tautomerism or dynamic exchange processes?

- Methodological Answer : Perform variable-temperature NMR or 2D experiments (e.g., NOESY, HSQC) to distinguish tautomeric forms. provides bond angle data (e.g., C10—C1—C2—C3: 162.37°) from X-ray crystallography, which can validate NMR assignments . Compare experimental data with computational simulations (DFT) to confirm molecular conformations.

Q. What experimental strategies are suitable for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Expose the compound to buffers (pH 1–13) at 25–60°C for 24–72 h.

- Monitor degradation via HPLC or LC-MS, referencing the absence of stability data in SDS .

- Analyze kinetic degradation models to predict shelf-life.

Q. How can conflicting data on reaction yields or byproduct formation be addressed in scale-up syntheses?

- Methodological Answer :

- Perform Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, reagent stoichiometry).

- Use in-situ monitoring (e.g., FTIR, Raman spectroscopy) to track intermediate formation.

- Compare results with literature protocols for similar compounds, such as those in , which report yields up to 84% under optimized conditions .

Q. What in vitro assays are appropriate for studying the compound’s biological activity, and how should purity be validated beforehand?

- Methodological Answer : Prioritize assays like enzyme inhibition (e.g., kinase assays) or cellular viability tests (e.g., MTT). Ensure purity ≥95% via HPLC (λ = 254 nm) and confirm absence of residual solvents by GC-MS. notes that dihydroquinoline derivatives often exhibit bioactivity, necessitating stringent purity controls .

Q. How can regioselectivity challenges during functionalization of the quinoline core be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.